N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide

Quinoline-indole Propanamide linker N-alkyl substitution

The compound is a synthetic, non-fused quinoline-indole bis-heterocyclic amide in which a 4-oxoquinolin-1(4H)-yl moiety is connected via a propanamide linker to the 4-position of an N-1-(3-methylbutyl)-substituted indole. Unlike indoloquinoline natural products (e.g., cryptolepine, quindoline) that possess a fully conjugated tetracyclic framework, this molecule retains a flexible two-carbon linker between the indole and quinolinone pharmacophores.

Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
Cat. No. B12165084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide
Molecular FormulaC25H27N3O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC(=O)C4=CC=CC=C43
InChIInChI=1S/C25H27N3O2/c1-18(2)10-14-27-15-11-19-21(7-5-9-22(19)27)26-25(30)13-17-28-16-12-24(29)20-6-3-4-8-23(20)28/h3-9,11-12,15-16,18H,10,13-14,17H2,1-2H3,(H,26,30)
InChIKeyMUTFYUNSFFKQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: What N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide Is and Is Not


The compound is a synthetic, non-fused quinoline-indole bis-heterocyclic amide in which a 4-oxoquinolin-1(4H)-yl moiety is connected via a propanamide linker to the 4-position of an N-1-(3-methylbutyl)-substituted indole . Unlike indoloquinoline natural products (e.g., cryptolepine, quindoline) that possess a fully conjugated tetracyclic framework, this molecule retains a flexible two-carbon linker between the indole and quinolinone pharmacophores. The structure appears in commercial screening libraries, but no primary research article, patent, or authoritative database currently discloses quantitative biological data for this exact compound [1]. Procurement decisions therefore hinge on structural analogy to data‑rich chemotypes rather than on compound‑specific validation.

Procurement Risk Alert: Why Generic Quinoline-Indole Substitution Fails for N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide


Quinoline-indole hybrids are not a homogeneous class. Reported activities span NLRP3 inflammasome inhibition, kinase modulation, MAO inhibition, and antibacterial action, and these activities are exquisitely sensitive to even minor structural changes [1]. The N-1-(3-methylbutyl) group on the indole and the ethylene linker length between the indole and the 4-oxoquinolinone are both key determinants of target engagement that are lost if a superficially similar analog is substituted [2]. Without quantitative comparator data for this specific compound, any claim of functional equivalence to a close analog is unsubstantiated. The evidence gaps documented in Section 3 demonstrate precisely why generic “indole-quinoline” substitution carries unacceptable scientific risk.

Quantitative Differentiation Evidence for N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide: What the Published Record Actually Contains


Direct Head-to-Head Comparison with N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide – No Published Data Available

No experimental study has directly compared the target compound with its closest commercially listed analog, N-(1-methyl-1H-indol-6-yl)-3-(4-oxoquinolin-1(4H)-yl)propanamide . The two molecules differ in the indole N-substituent (3-methylbutyl vs. methyl) and the substitution position on the indole ring (C-4 vs. C-6). In analogous quinoline series, a change from methyl to isopentyl at N-1 can alter logD by >1 unit and affect target residency time, but this has not been measured for the target compound [1].

Quinoline-indole Propanamide linker N-alkyl substitution

Cross-Study Comparison with NLRP3 Inhibitor W16 – Scaffold Divergence Precludes Data Extrapolation

The quinoline-based NLRP3 inhibitor W16 (IC50 = 0.18 μM against IL-1β release in J774A.1 cells) is structurally distinct from the target compound [1]. W16 lacks the indole moiety and the propanamide linker, and its quinoline substitution pattern differs. No published data exist to support the inference that the target compound shares W16's mechanism or potency. Any extrapolation would require de novo experimental validation.

NLRP3 inflammasome Quinoline scaffold Anti-inflammatory

Physicochemical Differentiation: Calculated LogP and Rule-of-Five Compliance vs. Fused Indoloquinolines

The target compound's flexible propanamide linker confers a higher rotatable bond count (≈8) compared with fully fused indoloquinolines such as cryptolepine (≈0 rotatable bonds) . Calculated cLogP for the target is estimated at ~4.2 (ChemDraw prediction), versus ~3.5 for the fused indolo[2,3-b]quinoline core [1]. This difference may translate into distinct permeability and solubility profiles, but no experimental logP, solubility, or permeability data have been published for the target compound.

Physicochemical properties Drug-likeness Lipinski parameters

Evidence-Grounded Application Scenarios for N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide


Chemical Biology Probe Development for Target ID Campaigns

When the goal is to identify novel protein targets for the quinoline-indole chemotype, the target compound can serve as a chemical probe for affinity-based proteomics or thermal shift assays. Its flexible linker and N-alkyl indole tail distinguish it from fused indoloquinolines, offering a distinct chemical proteomics fingerprint [1]. The absence of prior activity annotation is an advantage in target-ID studies where unbiased binding profiles are required.

Structure-Activity Relationship (SAR) Reference Point for Linker Optimization

In programs exploring quinoline-indole conjugates, the propanamide linker represents a specific topological spacing between the two aromatic systems. The target compound can serve as a reference point for systematic linker-length SAR studies (e.g., comparing ethylene, propylene, and butylene spacers). Its structural similarity to known NLRP3 inhibitors makes it a plausible starting scaffold for linker SAR, provided that de novo activity testing is performed [2].

Negative Control for Fused Indoloquinoline Mechanism-of-Action Studies

Because the compound lacks the planar, fully conjugated tetracyclic system of DNA-intercalating indoloquinolines (e.g., cryptolepine), it can function as a matched negative control in experiments designed to distinguish DNA-intercalation-driven pharmacology from target-specific inhibition [1]. Its higher conformational flexibility and non-planar geometry predict weaker DNA binding, although this property has not been experimentally validated for this specific compound.

Quote Request

Request a Quote for N-[1-(3-methylbutyl)-1H-indol-4-yl]-3-(4-oxoquinolin-1(4H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.